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Compound of Interest

Compound Name: Ozagrel impurity III

Cat. No.: B15234990 Get Quote

Introduction

Ozagrel is a potent and selective thromboxane A2 synthase inhibitor used as an antiplatelet

agent. To ensure the quality, efficacy, and safety of a pharmaceutical product, it is crucial to

assess its stability under various environmental conditions. A stability-indicating assay method

is a validated analytical procedure that can accurately and precisely measure the active

pharmaceutical ingredient (API) without interference from degradation products, impurities, or

excipients.[1] This application note details a validated stability-indicating Reverse Phase High-

Performance Liquid Chromatography (RP-HPLC) method for the quantification of Ozagrel in

pharmaceutical formulations. The method is designed to separate Ozagrel from its potential

degradation products formed under various stress conditions as stipulated by the International

Council for Harmonisation (ICH) guidelines.[2][3][4]

Chromatographic Conditions

A simple, precise, and selective RP-HPLC method has been established for the estimation of

Ozagrel. The chromatographic separation is achieved on a C18 column with a mobile phase

designed for optimal resolution and peak symmetry.
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Parameter Specification

Stationary Phase Brownlee ODS C-18 column (250×4.6 mm i.d)

Mobile Phase

Acetonitrile: 10 mM Potassium Dihydrogen

Phosphate (pH 6.5 with 0.1 M NaOH) (10:90

v/v)[5]

Flow Rate 1.0 mL/min[5]

Detection Wavelength 272 nm[5]

Injection Volume 20 µL[5]

Run Time Approximately 10 minutes[5]

Retention Time of Ozagrel Approximately 9.946 ± 0.039 min[5]

Experimental Protocols
1. Preparation of Standard and Sample Solutions

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Ozagrel

reference standard in methanol to obtain a concentration of 100 µg/mL.

Working Standard Solution: Dilute the standard stock solution with the mobile phase to

achieve a final concentration of 10 µg/mL.[5]

Sample Preparation (from Tablet Dosage Form):

Weigh and finely powder a representative number of tablets.

Accurately weigh a portion of the powder equivalent to 10.0 mg of Ozagrel and transfer it

to a 10.0 mL volumetric flask.[5]

Add approximately 8.0 mL of methanol, sonicate for 15 minutes, and then make up the

volume to 10.0 mL with methanol.[5]

Filter the solution through a Whatman Grade I filter paper.[5]
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Dilute 1.0 mL of the filtrate to 100.0 mL with the mobile phase to get a final concentration

of 10.0 µg/mL.[5]

2. Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the

analytical method.[6][7] The goal is to achieve a reasonable degradation of the drug, typically in

the range of 5-20%.[5][6]

Acid Hydrolysis: Reflux the drug solution in 0.1 N HCl at 60°C for 30 minutes.[1]

Base Hydrolysis: Reflux the drug solution in 0.1 N NaOH at 60°C for 30 minutes.[1]

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room

temperature for 7 days.[8]

Thermal Degradation: Expose the solid drug substance to a temperature of 100°C in a hot

air oven for 48 hours.[9]

Photolytic Degradation: Expose the drug substance to a minimum of 1.2 million lux hours

and 200 watt-hours/m² of light, as per ICH Q1B guidelines.[7]

After exposure to the stress conditions, the solutions are neutralized (for acid and base

hydrolysis samples) and diluted with the mobile phase to the target concentration before

injection into the HPLC system.
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Caption: Workflow for the development and validation of a stability-indicating assay method.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b15234990?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15234990?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation
Summary of Forced Degradation Studies

The following table summarizes the results of the forced degradation studies, demonstrating

the stability-indicating nature of the method. The percentage of degradation was found to be

within the acceptable range of 5-20%.[5]

Stress Condition Parameters
% Degradation of
Ozagrel

Observations

Acid Hydrolysis
0.1 N HCl, 60°C, 30

min
5-20%

Degradation peaks

are well-resolved from

the parent drug peak.

Base Hydrolysis
0.1 N NaOH, 60°C, 30

min
5-20%

Degradation peaks

are well-resolved from

the parent drug peak.

Oxidative Degradation 3% H₂O₂, RT, 7 days 5-20%

Degradation peaks

are well-resolved from

the parent drug peak.

Thermal Degradation 100°C, 48 hours 5-20%

Degradation peaks

are well-resolved from

the parent drug peak.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines to demonstrate its

suitability for its intended purpose.[10]
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Validation Parameter Results Acceptance Criteria

Linearity (µg/mL) 1-10 µg/mL[5]
Correlation Coefficient (r²) ≥

0.999

Accuracy (% Recovery) Mean recovery of 99.65%[5] 98.0% - 102.0%

Precision (% RSD) < 2% ≤ 2%

Specificity
No interference from

degradants or excipients

The method is able to assess

the analyte unequivocally in

the presence of components

that may be expected to be

present.

Robustness

The method is reliable with

small, deliberate variations in

method parameters.

% RSD should be ≤ 2%
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Caption: Simplified pathway of Ozagrel's inhibitory action on Thromboxane A2 synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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